Mechanistic Distinction: Allosteric vs. Competitive DMT1 Inhibition
Pyrimidinone 8 is an allosteric, linear non-competitive inhibitor of hDMT1, whereas ebselen acts primarily as a competitive inhibitor whose potency is linked to cellular redox status. Pyrimidinone 8 reduces the maximal transport velocity (Vmax) of hDMT1 for Fe²⁺ uptake without competing for the substrate-binding site, a kinetic signature of non-competitive inhibition [1]. In contrast, ebselen's inhibition is dependent on cellular glutathione levels and does not alter DMT1-mediated manganese transport, indicating a distinct binding site or indirect mechanism [2].
| Evidence Dimension | Inhibitory Mechanism |
|---|---|
| Target Compound Data | Allosteric, linear non-competitive inhibition; reduces Vmax without affecting substrate binding |
| Comparator Or Baseline | Ebselen: Competitive-like inhibition dependent on redox status; does not affect Mn²⁺ transport |
| Quantified Difference | Qualitative mechanistic divergence (non-competitive vs. redox-dependent competitive) |
| Conditions | hDMT1 overexpressed in Xenopus oocytes (Pyrimidinone 8); HEK293T cells overexpressing DMT1 (Ebselen) |
Why This Matters
Procurement decisions for mechanism-of-action studies require this distinction; using a competitive inhibitor when allosteric modulation is the research objective will yield fundamentally different and potentially confounding data.
- [1] Montalbetti N, Simonin A, Dal Mas C, et al. Discovery and characterization of a novel non-competitive inhibitor of the divalent metal transporter DMT1/SLC11A2. Biochem Pharmacol. 2015;96(3):216-224. View Source
- [2] Wetli HA, Buckett PD, Wessling-Resnick M. Small-Molecule Screening Identifies the Selanazal Drug Ebselen as a Potent Inhibitor of DMT1-Mediated Iron Uptake. Chem Biol. 2006;13(9):965-972. View Source
